molecular formula C10H8N2O2 B13908947 3-(o-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(o-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B13908947
M. Wt: 188.18 g/mol
InChI Key: NDBIKQQFNLIQLY-UHFFFAOYSA-N
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Description

3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of o-tolylamidoxime with an appropriate carboxylic acid derivative under acidic conditions. For instance, the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts can facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-throughput synthesis techniques, such as peptide coupling followed by high-temperature cyclization, can be employed to produce large quantities of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde .

Chemical Reactions Analysis

Types of Reactions: 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: Formation of 3-o-Tolyl-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features but without the o-tolyl group.

    1,3,4-Oxadiazole: Another isomer with different positioning of nitrogen atoms.

    1,2,5-Oxadiazole: A regioisomer with a different arrangement of nitrogen and oxygen atoms.

Uniqueness: 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the o-tolyl group, which enhances its chemical reactivity and potential applications. The specific arrangement of atoms in the oxadiazole ring also contributes to its distinct properties and biological activities.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)14-12-10/h2-6H,1H3

InChI Key

NDBIKQQFNLIQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C=O

Origin of Product

United States

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